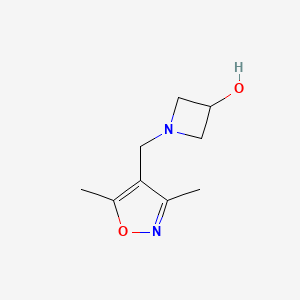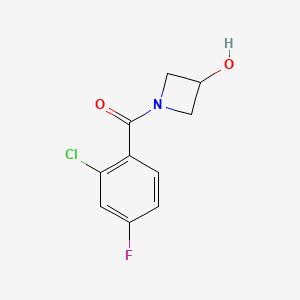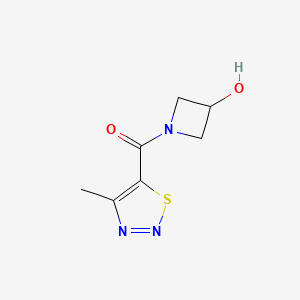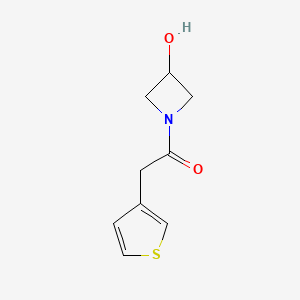![molecular formula C11H14F3N B1468824 3-[2-(Trifluormethyl)phenyl]butan-2-amin CAS No. 21894-66-6](/img/structure/B1468824.png)
3-[2-(Trifluormethyl)phenyl]butan-2-amin
Übersicht
Beschreibung
“3-[2-(Trifluoromethyl)phenyl]butan-2-amine” is a chemical compound with the CAS Number: 21894-66-6. It has a molecular weight of 217.23 . It’s a liquid at room temperature .
Molecular Structure Analysis
The IUPAC name for this compound is 1-methyl-2-[2-(trifluoromethyl)phenyl]propylamine . The InChI code is 1S/C11H14F3N/c1-7(8(2)15)9-5-3-4-6-10(9)11(12,13)14/h3-8H,15H2,1-2H3 .Physical and Chemical Properties Analysis
This compound is a liquid at room temperature .Wissenschaftliche Forschungsanwendungen
Arzneimittelentwicklung
Die Trifluormethylgruppe ist ein häufiges Merkmal in vielen von der FDA zugelassenen Arzneimitteln . Das Vorhandensein dieser Gruppe in “3-[2-(Trifluormethyl)phenyl]butan-2-amin” könnte es potenziell zu einem Kandidaten für die Arzneimittelentwicklung machen. Beispielsweise könnte es bei der Synthese von Arzneimitteln wie Pexidartinib verwendet werden .
Antibakterielle und antifungale Aktivitäten
Verbindungen mit Trifluormethylgruppen haben vielversprechende antibakterielle und antifungale Aktivitäten gezeigt . Daher könnte “this compound” potenziell zur Entwicklung neuer antimikrobieller Mittel eingesetzt werden.
Synthese von fluorierten Verbindungen
Die Trifluormethylgruppe in “this compound” könnte zur Synthese anderer fluorierter Verbindungen verwendet werden . Diese Verbindungen finden in verschiedenen Bereichen Anwendung, darunter Medizin, Elektronik, Agrochemikalien und Katalyse .
Synthese von Trifluormethylalkylethern
“this compound” könnte potenziell zur Synthese von Trifluormethylalkylethern verwendet werden . Diese Ether haben verschiedene Anwendungen, darunter als Lösungsmittel und bei der Synthese anderer organischer Verbindungen.
Synthese von Chalkonderivaten
Die Verbindung könnte potenziell zur Synthese von Chalkonderivaten verwendet werden . Diese Derivate haben vielversprechende antibakterielle und antifungale Aktivitäten gezeigt .
Entwicklung neuartiger Mittel gegen bakterielle und Pilzinfektionen
Angesichts seiner potenziellen antibakteriellen und antifungal en Aktivitäten könnte “this compound” zur Entwicklung neuartiger Mittel gegen bakterielle und Pilzinfektionen eingesetzt werden .
Wirkmechanismus
The mechanism of action of “3-[2-(Trifluoromethyl)phenyl]butan-2-amine” is not clear from the information I found. This compound might be used in various fields, such as drug discovery and materials science.
Safety and Hazards
Eigenschaften
IUPAC Name |
3-[2-(trifluoromethyl)phenyl]butan-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14F3N/c1-7(8(2)15)9-5-3-4-6-10(9)11(12,13)14/h3-8H,15H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UQBSLKCKICAAGQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1C(F)(F)F)C(C)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14F3N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


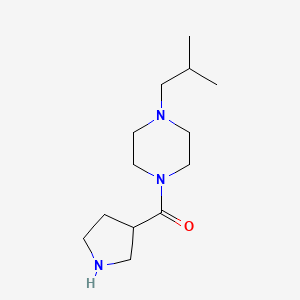
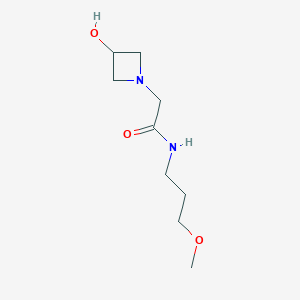
![1-[(2,5-Difluorophenyl)methyl]pyrrolidine-3-carboxylic acid](/img/structure/B1468747.png)
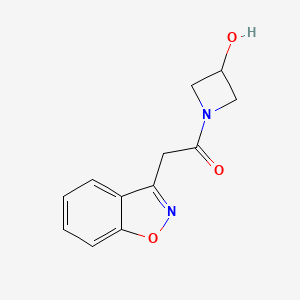
![Dimethyl[(4-methylpiperidin-4-yl)methyl]amine](/img/structure/B1468751.png)


